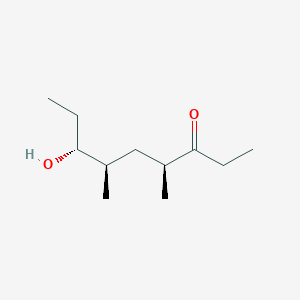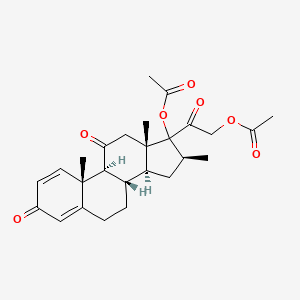
Meprednisone 17,21-Diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meprednisone 17,21-Diacetate is a synthetic glucocorticoid, which is a derivative of prednisone. It is used primarily for its anti-inflammatory and immunosuppressive properties. This compound is a methylated derivative of prednisone and is often used in the treatment of various inflammatory and autoimmune conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Meprednisone 17,21-Diacetate is synthesized through the acetylation of meprednisone. The process involves the reaction of meprednisone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs at room temperature and results in the formation of the diacetate ester.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Meprednisone 17,21-Diacetate undergoes several types of chemical reactions, including:
Hydrolysis: The diacetate ester can be hydrolyzed to yield meprednisone and acetic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its pharmacological properties.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Hydrolysis: Meprednisone and acetic acid.
Oxidation: Various oxidized derivatives of meprednisone.
Reduction: Reduced forms of meprednisone.
Wissenschaftliche Forschungsanwendungen
Meprednisone 17,21-Diacetate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of glucocorticoid derivatives.
Biology: Employed in research on the biological effects of glucocorticoids, including their anti-inflammatory and immunosuppressive properties.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Used in the development and testing of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Meprednisone 17,21-Diacetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor and its translocation to the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. The compound decreases the production of pro-inflammatory cytokines and increases the production of anti-inflammatory proteins, thereby reducing inflammation and suppressing the immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisone: A precursor to meprednisone, used for similar therapeutic purposes.
Prednisolone: An active metabolite of prednisone with similar pharmacological properties.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of applications
Uniqueness
Meprednisone 17,21-Diacetate is unique due to its specific chemical structure, which includes the diacetate ester. This modification enhances its stability and alters its pharmacokinetic properties, making it a valuable compound for certain therapeutic applications. Its methylated structure also distinguishes it from other glucocorticoids, providing unique pharmacological effects .
Eigenschaften
Molekularformel |
C26H32O7 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
[2-[(8S,9S,10R,13S,14S,16S)-17-acetyloxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H32O7/c1-14-10-20-19-7-6-17-11-18(29)8-9-24(17,4)23(19)21(30)12-25(20,5)26(14,33-16(3)28)22(31)13-32-15(2)27/h8-9,11,14,19-20,23H,6-7,10,12-13H2,1-5H3/t14-,19-,20-,23+,24-,25-,26?/m0/s1 |
InChI-Schlüssel |
WBDKMRYVLOCWEW-OMQURNDYSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2(C1(C(=O)COC(=O)C)OC(=O)C)C)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


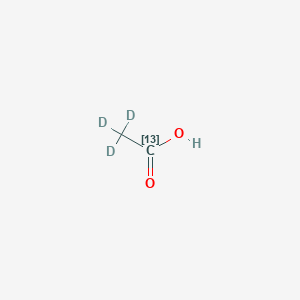
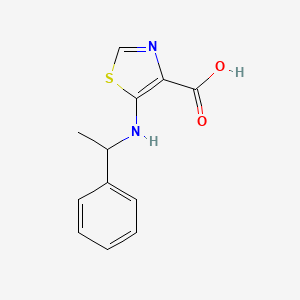

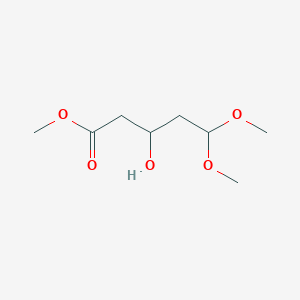
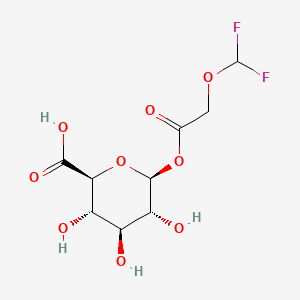
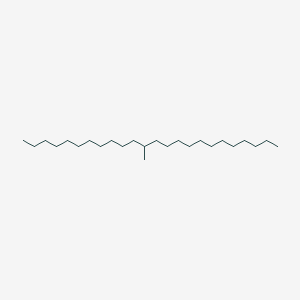

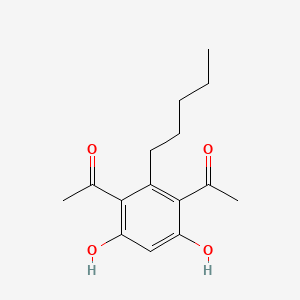
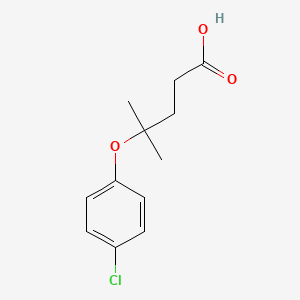
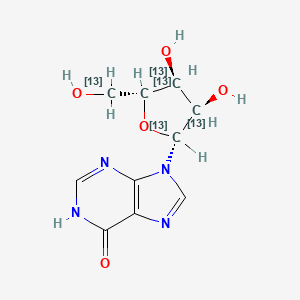
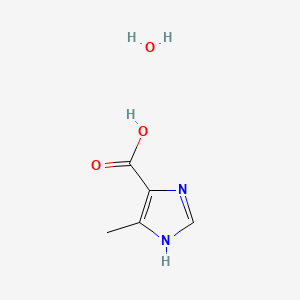
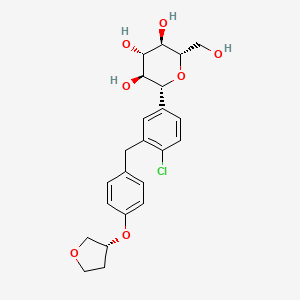
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
